molecular formula C18H21NO4 B5877318 N-(2,5-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide CAS No. 315712-98-2

N-(2,5-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide

Cat. No.: B5877318
CAS No.: 315712-98-2
M. Wt: 315.4 g/mol
InChI Key: BZVZWAIYNSMLMN-UHFFFAOYSA-N
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Description

“N-(2,5-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide” is a synthetic organic compound that belongs to the class of acetamides Compounds in this class are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,5-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide” typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethoxyaniline and 2,5-dimethylphenol.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a reaction between 2,5-dimethoxyaniline and an acylating agent, such as acetyl chloride, under basic conditions.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 2,5-dimethylphenol in the presence of a suitable catalyst, such as a palladium complex, to form the final product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of “this compound” may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(2,5-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The methoxy and dimethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(2,5-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide” involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of methoxy and dimethyl groups can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide: can be compared with other acetamides, such as:

Uniqueness

The unique combination of methoxy and dimethyl groups in “this compound” distinguishes it from other similar compounds

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-12-5-6-13(2)17(9-12)23-11-18(20)19-15-10-14(21-3)7-8-16(15)22-4/h5-10H,11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVZWAIYNSMLMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315712-98-2
Record name N-(2,5-DIMETHOXYPHENYL)-2-(2,5-DIMETHYLPHENOXY)ACETAMIDE
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